Product packaging for Diethyl azodicarboxylate(Cat. No.:CAS No. 4143-61-7)

Diethyl azodicarboxylate

Cat. No.: B1670526
CAS No.: 4143-61-7
M. Wt: 174.15 g/mol
InChI Key: FAMRKDQNMBBFBR-UHFFFAOYSA-N
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Description

Diethyl azodicarboxylate, conventionally abbreviated as DEAD, is an organic compound with the structural formula CH3CH2−O−C(=O)−N=N−C(=O)−O−CH2CH3. It is an orange-red liquid that becomes yellow when diluted in a solvent . DEAD is a strong electron acceptor and a versatile dehydrogenating agent, capable of converting alcohols to aldehydes and thiols to disulfides . Its principal and most renowned application is as a key component in the Mitsunobu reaction, where it forms an adduct with phosphines to facilitate the synthesis of esters, ethers, amines, and thioethers from alcohols, typically with inversion of stereochemistry . This reaction is critical in the synthesis of various natural products and pharmaceuticals, including antiviral and antitumor agents such as zidovudine (AZT) and FdUMP . Beyond the Mitsunobu reaction, DEAD acts as an efficient Michael acceptor and participates in other transformations such as Diels-Alder and ene reactions, making it a valuable tool for synthesizing heterocyclic compounds and other complex structures . DEAD is a shock- and light-sensitive compound that can explode when heated in its pure form . Therefore, it is typically handled and shipped in solution or adsorbed onto polymer particles to ensure safety . This product is intended for research purposes only (RUO) and is not intended for personal, medicinal, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O4 B1670526 Diethyl azodicarboxylate CAS No. 4143-61-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4143-61-7

Molecular Formula

C6H10N2O4

Molecular Weight

174.15 g/mol

IUPAC Name

ethyl N-ethoxycarbonyliminocarbamate

InChI

InChI=1S/C6H10N2O4/c1-3-11-5(9)7-8-6(10)12-4-2/h3-4H2,1-2H3

InChI Key

FAMRKDQNMBBFBR-UHFFFAOYSA-N

SMILES

CCOC(=O)N=NC(=O)OCC

Isomeric SMILES

CCOC(=O)/N=N/C(=O)OCC

Canonical SMILES

CCOC(=O)N=NC(=O)OCC

Appearance

Solid powder

Other CAS No.

4143-61-7
1972-28-7

physical_description

Orange liquid;  [Merck Index]

Pictograms

Explosive; Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Diethyl azodicarboxylate;  DEAD;  Azodiformic acid diethyl ester;  Diethyl diazenedicarboxylate;  Ethyl azodicarboxylate;  Diethyl azodicarboxylate.

Origin of Product

United States

Diethyl Azodicarboxylate in Redox Mediated Organic Transformations

The Mitsunobu Reaction

Discovered by Oyo Mitsunobu, this reaction has become a cornerstone of organic synthesis due to its reliability and broad applicability. wikipedia.orgnih.gov It facilitates the stereospecific substitution of alcohols with a range of nucleophiles. scispace.com

The mechanism of the Mitsunobu reaction is complex and has been the subject of considerable study. wikipedia.orgnih.gov It is a redox-condensation reaction where the alcohol is activated, leading to the formation of a C-X bond with inversion of stereochemistry. scispace.com

The reaction is initiated by the nucleophilic attack of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), on diethyl azodicarboxylate (DEAD). wikipedia.orgrsc.org This initial step forms a zwitterionic adduct, often referred to as a betaine (B1666868) intermediate. wikipedia.orgname-reaction.com This intermediate then deprotonates the acidic nucleophile (H-Nuc), creating an ion pair. wikipedia.org The alcohol subsequently attacks the positively charged phosphorus atom of this ion pair. name-reaction.com This leads to the formation of a key intermediate, an alkoxyphosphonium salt, which activates the alcohol's hydroxyl group, turning it into a good leaving group. organic-chemistry.orgmissouri.edu

The order of reagent addition can be crucial for the success of the reaction. wikipedia.org Typically, the alcohol, nucleophile, and triphenylphosphine are dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF) and cooled before the slow addition of DEAD. wikipedia.org However, in some cases, pre-forming the betaine by adding DEAD to triphenylphosphine before the addition of the alcohol and the acid can lead to better outcomes. wikipedia.org

A defining characteristic of the Mitsunobu reaction is the inversion of stereochemistry at the carbinol carbon of a chiral alcohol. organic-chemistry.orgrsc.org This occurs because the reaction proceeds via an SN2 mechanism, where the nucleophile attacks the activated alcohol from the backside, displacing the alkoxyphosphonium group. wikipedia.orgnih.govname-reaction.com This predictable and clean inversion makes the Mitsunobu reaction a powerful tool for controlling stereochemistry in the synthesis of complex molecules and natural products. organic-chemistry.orgresearchgate.netmissouri.edu For instance, the reaction of a secondary alcohol with benzoic acid in the presence of DEAD and triphenylphosphine yields the corresponding ester with an inverted configuration. chem-station.com This stereospecificity is a key advantage, allowing for the targeted synthesis of specific stereoisomers. nih.gov

The Mitsunobu reaction, while efficient, is known for the formation of stoichiometric byproducts that can sometimes complicate product purification. chem-station.comtcichemicals.com The primary byproducts are triphenylphosphine oxide (TPPO) and a hydrazine (B178648) derivative, diethyl hydrazodicarboxylate, which is the reduced form of DEAD. wikipedia.orgtcichemicals.com The formation of the strong phosphorus-oxygen double bond in TPPO is a major driving force for the reaction. name-reaction.com

Several side reactions can occur, particularly if the nucleophile is not sufficiently acidic (pKa > 13) or is sterically hindered. wikipedia.org In such cases, the azodicarboxylate can act as a nucleophile and displace the activated alcohol, leading to undesired products. wikipedia.org Another potential side reaction involves the formation of acylated DEAD if the carboxylate nucleophile is overly reactive. nih.gov To mitigate these issues and facilitate easier purification, various modified reagents and procedures have been developed. These include using polymer-supported triphenylphosphine or developing alternative azodicarboxylates where the hydrazine byproduct can be more easily removed. wikipedia.orgtcichemicals.com

The Mitsunobu reaction is highly valued for its broad scope, enabling the formation of various carbon-heteroatom (C-X) bonds. rsc.orgnih.gov This versatility allows for the conversion of primary and secondary alcohols into a wide array of functional groups. organic-chemistry.orgwikipedia.org Tertiary alcohols are generally not suitable substrates for this reaction. rsc.org

The formation of carbon-oxygen bonds is one of the most common applications of the Mitsunobu reaction. organic-chemistry.orgresearchgate.net This includes the synthesis of esters, ethers, and phenyl ethers. byjus.com

Esters: The reaction of an alcohol with a carboxylic acid is a classic example of the Mitsunobu reaction, yielding an ester with inverted stereochemistry at the alcohol's chiral center. nih.govresearchgate.net This method is widely used in the synthesis of natural products. mdpi.com

Ethers: Ethers can be synthesized by reacting an alcohol with another alcohol or a phenol (B47542). jkchemical.com

Phenyl Ethers: The reaction of an alcohol with a phenol (which acts as the nucleophile) provides a route to phenyl ethers. organic-chemistry.orgbyjus.com This particular application has been noted to be successful, although challenges can arise with less acidic phenols. byjus.com To overcome this, stronger basic reagents like azodicarbonyl dipiperidine (ADDP) can be used instead of DEAD. byjus.com The use of sonication has been shown to significantly increase the reaction rate for sterically hindered substrates in the formation of phenyl ethers. organic-chemistry.org

The following table provides examples of C-O bond formation using the Mitsunobu reaction:

Starting AlcoholNucleophileProductReagentsReference
Primary or Secondary AlcoholCarboxylic AcidEsterDEAD, PPh₃ jkchemical.com
AlcoholAlcohol or PhenolEtherDEAD, PPh₃ jkchemical.com
(S)-Ethyl lactate4-bromo-2-methoxyphenol derivativeChiral esterDIAD, PPh₃, THF nih.gov
D-ribose derivative (alcohol)Carboxylic acid derivativeEsterDEAD, PPh₃, Toluene (B28343) nih.gov
Chiral secondary alcoholPhenol derivativeCoupled ether productDIAD, PPh₃, Toluene nih.gov

Scope and Versatility in C-X Bond Formation

C-N Bond Formation (Amines, Azides)

The formation of carbon-nitrogen bonds is a cornerstone of the Mitsunobu reaction, enabling the synthesis of amines and azides from alcohols. This transformation is crucial in the preparation of numerous biologically active molecules and pharmaceutical agents. wikipedia.orgmdpi.com

Amines: Primary and secondary amines can be synthesized by using nitrogen nucleophiles like phthalimide (B116566) or sulfonamides. organic-chemistry.org The use of phthalimide, in a process related to the Gabriel synthesis, provides a masked primary amine that can be liberated in a subsequent step. organic-chemistry.org

Azides: Alkyl azides are valuable synthetic intermediates, readily converted to amines via reduction. organic-chemistry.org The Mitsunobu reaction provides a reliable method for converting alcohols to azides with complete Walden inversion. wikipedia.org Hydrazoic acid was initially used as the azide (B81097) source. sci-hub.se However, due to the highly toxic and explosive nature of hydrazoic acid, alternatives such as diphenyl phosphorazidate (DPPA) or a combination of zinc azide and pyridine (B92270) are often employed. sci-hub.seorganic-synthesis.com For instance, the reaction is pivotal in the synthesis of zidovudine (B1683550) (AZT), an important antiviral drug used in the treatment of AIDS, where a key step involves the conversion of a hydroxyl group to an azide group. wikipedia.orgsci-hub.se

The reaction of an alcohol with DEAD, TPP, and a nitrogen nucleophile (such as an imide or hydrazoic acid) proceeds through the formation of an oxyphosphonium intermediate, which is then displaced by the nucleophile in an SN2 fashion. wikipedia.org

Table 1: Examples of C-N Bond Formation using DEAD

Alcohol SubstrateNitrogen NucleophileProductReference(s)
Thymidine derivativeHydrazoic Acid (HN₃)Azidothymidine (AZT) precursor wikipedia.org
(S)-Indole derivativeDiphenylphosphonic azide (DPPA)(+)-Azidoindole derivative mdpi.com
Primary/Secondary AlcoholPhthalimideN-Alkylphthalimide organic-chemistry.org
Chiral α-arylethylamineHydrazoic Acid (HN₃)Chiral α-arylethylazide sci-hub.se
C-S Bond Formation (Thioethers)

The Mitsunobu reaction is also a powerful method for the formation of carbon-sulfur bonds, yielding thioethers from alcohols and thiols. wikipedia.orgorganic-chemistry.org This reaction proceeds with the same characteristic inversion of configuration at the alcohol's stereocenter. researchgate.net The high reliability and versatility of this method have made it a common strategy in organic synthesis. wikipedia.org

The general procedure involves reacting an alcohol with a thiol in the presence of the DEAD/TPP reagent system. researchgate.net The thiol acts as the acidic nucleophile, attacking the activated alcohol intermediate. organic-chemistry.org This method has been applied to the synthesis of various sulfur-containing compounds. mdpi.com In one approach, DEAD reacts with a disulfide in the presence of triflic acid (TfOH) to generate an N-sulfenylhydrazine and a sulfenium ion, which is then trapped by a nucleophile to form the C-S bond. mdpi.comresearchgate.net

Table 2: Examples of C-S Bond Formation using DEAD

Alcohol SubstrateThiol NucleophileProductReference(s)
General Primary/Secondary AlcoholR-SHR'-S-R (Thioether) organic-chemistry.org
Nucleophile-tethered alkeneDiaryl disulfide (with TfOH)Functionalized sulfide mdpi.comresearchgate.net
Propargylic AlcoholsThiolsPropargylic Thioethers researchgate.net
C-C Bond Formation

While less common than C-N or C-S bond formation, this compound can also mediate the formation of carbon-carbon bonds. ontosight.ai This application typically involves the reaction of an alcohol with a carbon-based pronucleophile. scispace.com These pronucleophiles must be sufficiently acidic to participate in the Mitsunobu reaction, with a pKa generally below 23. scispace.com Examples of suitable carbon acids include β-ketoesters and certain sulfones like benzyl (B1604629) phenyl sulfone. scispace.comresearchgate.net

Newer methodologies have been developed to expand the scope of C-C bond formation. For instance, replacing the standard DEAD-TPP system with reagents like N,N,N',N'-tetramethylazodicarboxamide (TMAD) and tributylphosphine (B147548) (TBP) or using cyanomethylenetrialkylphosphoranes has proven more effective for C-alkylation reactions. scispace.com DEAD has also been shown to promote the dehydrogenation of tertiary amines to form enamines, which can then participate in tandem reactions to create new C-C bonds. researchgate.netresearchgate.netrsc.org

Table 3: Examples of C-C Bond Formation Mediated by Azodicarboxylates

Reagent SystemCarbon NucleophileReaction TypeReference(s)
DEAD-TPPβ-Ketoesters, Trimethylmethane tricarboxylateAlkylation of active methylene (B1212753) compounds researchgate.net
TMAD-TBPMT sulfone, Benzyl phenyl sulfoneC-alkylation with secondary alcohols scispace.com
CMMP (Phosphorane)Geranyl phenyl sulfoneC-alkylation with acids of pKa > 23 scispace.com
DEADTertiary amine (forms enamine)Tandem reaction with sulfonyl azide researchgate.netrsc.org
X-X Bond Formation (e.g., Disulfides from Thiols)

This compound is an effective dehydrogenating agent and can be used for the formation of X-X bonds, most notably the oxidative coupling of thiols to form disulfides (S-S bonds). wikipedia.org This reaction provides a method for synthesizing both symmetrical and unsymmetrical disulfides. publish.csiro.aumdpi.com

The reaction can be performed by simply mixing a thiol with DEAD, or by refluxing in an anhydrous solvent. publish.csiro.au The addition of triphenylphosphine can accelerate the reaction and improve the yield of the disulfide. publish.csiro.au Unlike a typical Mitsunobu reaction, this process often results in the regeneration of triphenylphosphine, while the azodicarboxylate is reduced. publish.csiro.au

For the synthesis of unsymmetrical disulfides, one thiol is first reacted with DEAD to form an N-alkylsulfenylhydrazine-1,2-dicarboxylate adduct. publish.csiro.au The introduction of a second, different thiol then cleaves the nitrogen-sulfur bond of this adduct to generate the desired unsymmetrical disulfide. publish.csiro.aumdpi.com

Table 4: Synthesis of Disulfides using DEAD

ReactantsProduct TypeConditionsReference(s)
R-SH + DEADSymmetrical Disulfide (R-S-S-R)Neat or reflux in solvent wikipedia.orgpublish.csiro.au
R-SH + R'-SH + DEADUnsymmetrical Disulfide (R-S-S-R')Stepwise addition of thiols publish.csiro.aumdpi.com
α,ω-Dithiols + DIAD/TPPMonomeric and Polymeric DisulfidesDependent on alkyl chain length publish.csiro.au

Advanced Mitsunobu Methodologies

The classical Mitsunobu reaction, while powerful, suffers from significant drawbacks related to product purification. The reaction stoichiometrically generates triphenylphosphine oxide (TPPO) and a reduced hydrazine derivative (diethyl hydrazodicarboxylate, DEAD-H₂), which can be difficult to separate from the desired product, especially on a large scale. tcichemicals.comsioc-journal.cn This has prompted extensive research into developing more practical and separation-friendly methodologies. sioc-journal.cn

Strategies for Improved Product Purification and Byproduct Removal

Several strategies have been devised to simplify the isolation of Mitsunobu products and eliminate the troublesome byproducts. sioc-journal.cn

Modified Reagents: One approach involves using phosphine reagents with basic or acidic functional groups. For example, using diphenyl(2-pyridyl)phosphine allows the resulting phosphine oxide byproduct to be easily removed by a simple acid wash. tcichemicals.comresearchgate.net Similarly, phosphines containing a basic dimethylamino group can be used for the same purpose. tcichemicals.com

Resin-Bound Reagents: The use of polymer-supported triphenylphosphine is a common strategy. tcichemicals.com The resin-bound phosphine and the resulting phosphine oxide can be removed by simple filtration at the end of the reaction. tcichemicals.comresearchgate.net The resin can often be regenerated and reused. tcichemicals.com

Modified Azodicarboxylates: Alternatives to DEAD have been developed where the corresponding hydrazine byproduct has different solubility properties or can be cleaved into more easily removable fragments. Di-tert-butylazodicarboxylate (DBAD) is one such alternative; its hydrazine byproduct can be removed by treatment with trifluoroacetic acid, which decomposes it into volatile and water-soluble products. wikipedia.orgresearchgate.net Di-p-chlorobenzyl azodicarboxylate (DCAD) produces a hydrazine byproduct that can be removed by filtration. wikipedia.org Di-2-methoxyethyl azodicarboxylate (DMEAD) has also been developed as a new reagent for this purpose. researchgate.net

Washing/Extraction: In some cases, simple aqueous washes can be effective. Washing the reaction mixture with dilute hydrochloric acid can remove basic byproducts, while a sodium bicarbonate wash can remove unreacted acidic nucleophiles. organic-synthesis.com

Table 5: Strategies for Simplified Purification in Mitsunobu Reactions

StrategyReagent/MethodByproduct Removal TechniqueReference(s)
Modified PhosphineDiphenyl(2-pyridyl)phosphineAcid wash tcichemicals.comresearchgate.net
Resin-Bound ReagentsPolystyryl-diphenylphosphineFiltration tcichemicals.comresearchgate.net
Modified AzodicarboxylateDi-tert-butylazodicarboxylate (DBAD)Acid-catalyzed decomposition wikipedia.orgresearchgate.net
Modified AzodicarboxylateDi-(4-chlorobenzyl)azodicarboxylate (B8002683) (DCAD)Filtration wikipedia.org
Fluorous PhosphinesFluorous-tagged triphenylphosphineFluorous solid-phase extraction researchgate.net
Development of Recyclable Mitsunobu Reagents

A major advance in making the Mitsunobu reaction more sustainable and cost-effective is the development of recyclable reagents. organic-chemistry.org This often involves creating a catalytic cycle where the active azodicarboxylate is regenerated in situ.

Catalytic DEAD: One of the first modifications involved using DEAD in catalytic amounts. This was achieved by using a stoichiometric oxidant, such as (diacetoxyiodo)benzene, to re-oxidize the hydrazine byproduct back to DEAD. wikipedia.org

Recyclable Azo Reagents: Bruce H. Lipshutz developed di-(4-chlorobenzyl)azodicarboxylate (DCAD), whose hydrazine byproduct can be filtered off and chemically recycled back to DCAD. wikipedia.org Similarly, 4,4′-azopyridine has been introduced as a potent and recyclable alternative to DEAD. organic-chemistry.orgacs.org Its solid hydrazine byproduct is easily separated by filtration and can be re-oxidized. organic-chemistry.orgacs.org

Catalytic Systems with Air as Oxidant: More recently, catalytic Mitsunobu reactions have been developed that use air as the terminal oxidant, representing a greener approach. rsc.orgresearchgate.net Systems using ethyl 2-arylhydrazinecarboxylates as organocatalysts in the presence of a catalytic amount of an iron phthalocyanine (B1677752) complex can use atmospheric oxygen to regenerate the active azo species from its hydrazine form. rsc.orgresearchgate.nettcichemicals.comrsc.org These novel azo reagents also show enhanced thermal stability compared to DEAD. rsc.orgrsc.org

Table 6: Examples of Recyclable Mitsunobu Reagents and Systems

Reagent/SystemKey FeatureRecycling/Regeneration MethodReference(s)
Di-(4-chlorobenzyl)azodicarboxylate (DCAD)Solid, easily filtered hydrazine byproductChemical oxidation of the byproduct back to DCAD wikipedia.org
4,4′-AzopyridineSolid, easily filtered hydrazine byproductOxidation of the byproduct (e.g., with iodosobenzene (B1197198) diacetate) organic-chemistry.orgacs.org
Ethyl 2-arylhydrazinecarboxylates / Fe(Pc)Catalytic in azo-reagentIron-catalyzed aerobic oxidation using air rsc.orgresearchgate.netrsc.org
(Cyanomethylene)tributylphosphorane (CMBP)Combines phosphine and azo functionalityActs as both reducing agent and base wikipedia.org
Application with Sterically Hindered Alcohols

The Mitsunobu reaction, which facilitates the conversion of primary and secondary alcohols to various functional groups with inversion of stereochemistry, often faces limitations with sterically hindered substrates. jkchemical.com Standard conditions using triphenylphosphine (PPh₃) and DEAD can result in low yields when applied to bulky alcohols. orgsyn.org For instance, the inversion of menthol (B31143) using benzoic acid, PPh₃, and DEAD gives a low yield of the corresponding ester. orgsyn.org

To overcome these challenges, modifications to the standard protocol have been developed. One effective strategy involves using a higher concentration of reagents and extended reaction times. A procedure for the inversion of sterically hindered alcohols like menthol utilizes a significant excess of 4-nitrobenzoic acid and triphenylphosphine, along with DEAD in tetrahydrofuran. The reaction is typically stirred at room temperature for an extended period, followed by gentle heating to drive the reaction to completion. orgsyn.org This method provides a much-improved yield of the inverted product compared to standard Mitsunobu conditions. orgsyn.org

Another approach for the condensation of sterically hindered tertiary alcohols involves replacing triphenylphosphine with phenoxydiphenylphosphine. This modified system allows for the formation of esters from tertiary alcohols and 2-nitrobenzoic acid with inversion of configuration. tcichemicals.com

The successful application of the Mitsunobu reaction to sterically hindered alcohols is crucial for the synthesis of complex natural products where the inversion of a specific stereocenter is required. encyclopedia.pub

Oxidative Reactions Utilizing this compound

This compound is an effective oxidizing agent for a variety of functional groups. Its ability to abstract hydrogen atoms is a key feature in these transformations. wikipedia.org

DEAD can oxidize alcohols to their corresponding carbonyl compounds. wikipedia.org Primary alcohols are converted to aldehydes, and secondary alcohols yield ketones. libretexts.orgpressbooks.pub For example, the reaction of DEAD with ethanol (B145695) and cyclohexanol (B46403) produces acetaldehyde (B116499) and cyclohexanone, respectively. wikipedia.org While these reactions can proceed without light, the yields are often lower under such conditions. wikipedia.org

The oxidation of alcohols by DEAD is often facilitated by the presence of a catalyst. For instance, nitroxyl (B88944) radicals can catalyze the oxidation of alcohols to carbonyl compounds using diisopropyl azodicarboxylate (DIAD), a related reagent. jst.go.jpacs.org In some cases, the oxidation of primary alcohols can proceed further to form carboxylic acids, although specific conditions and reagents are typically required to achieve this transformation efficiently. jst.go.jptandfonline.com

The general transformation of alcohols to carbonyl compounds is a fundamental process in organic synthesis. jst.go.jp

Table 1: Oxidation of Alcohols with this compound (DEAD)
AlcoholProductReference
EthanolAcetaldehyde wikipedia.org
CyclohexanolCyclohexanone wikipedia.org

This compound is capable of oxidizing thiols (mercaptans) to disulfides. wikipedia.orgresearchgate.net This transformation can be achieved by simply mixing the thiol and DEAD, sometimes in the absence of a solvent, or by refluxing in an anhydrous solvent. publish.csiro.au The addition of triphenylphosphine can accelerate this reaction and improve the yield of the disulfide. publish.csiro.au

An interesting aspect of this reaction is the ability to form unsymmetrical disulfides. This is accomplished by first reacting one thiol with DEAD to form an N-alkylsulfenylhydrazine-1,2-dicarboxylate adduct. The subsequent introduction of a second, different thiol cleaves the nitrogen-sulfur bond of this intermediate to generate the desired unsymmetrical disulfide. publish.csiro.aunih.gov

Table 2: Oxidation of Thiols with this compound (DEAD)
Starting MaterialProductConditionsReference
Simple MercaptansDisulfidesMixing reagents or refluxing in anhydrous solvent publish.csiro.au
Two different ThiolsUnsymmetrical DisulfideSequential addition to DEAD publish.csiro.aunih.gov

DEAD is an efficient reagent for the dehydrogenation of hydrazo groups to form azo compounds. wikipedia.org This oxidation is a key step in the preparation of various azo compounds from their corresponding hydrazine precursors. thieme-connect.de For example, dialkyl hydrazinedicarboxylates can be oxidized to the corresponding dialkyl azodicarboxylates using reagents like DEAD. thieme-connect.de

This compound has been shown to be an effective oxidizing agent for the conversion of secondary amines to imines. rsc.orgrsc.org This method provides a metal-free alternative for imine synthesis, which is a valuable transformation in organic chemistry for the construction of various nitrogen-containing compounds. rsc.org The reaction of a secondary amine, such as dibenzylamine, with DEAD results in a high conversion to the corresponding imine. rsc.org The spent oxidizing agent, diethyl hydrazodicarboxylate, can often be recovered and reoxidized back to DEAD. rsc.org

The scope of this oxidation has been explored with various amines, including those with electron-donating and electron-withdrawing groups, generally providing good yields of the imine products. researchgate.net While early studies on the reaction of DEAD with aliphatic primary and secondary amines primarily reported the formation of substituted amides, more recent work has established its utility as a general method for amine oxidation. rsc.orgsdstate.edu

The proposed mechanism for the oxidation of amines by this compound involves the initial nucleophilic attack of the amine on the electrophilic azo group of DEAD. rsc.org This leads to the formation of a triazane (B1202773) intermediate. Subsequently, an intramolecular elimination and proton transfer occur to yield the imine product and diethyl hydrazodicarboxylate. rsc.org

Studies have shown that the reaction likely proceeds through an ionic mechanism. clockss.org The reaction's efficiency can be influenced by the structure of the azodicarboxylate, with DEAD often showing high efficacy. rsc.org Alternative mechanisms, such as those involving amine radical cations, have also been considered, particularly in photoredox catalysis systems, but the triazane pathway is the generally accepted mechanism for the direct reaction between an amine and DEAD. nih.govbeilstein-journals.org

Amine Oxidation to Imines

Applications in Heterocycle Synthesis

This compound (DEAD) is a highly versatile reagent in organic synthesis, playing a crucial role in the construction of various heterocyclic frameworks. nih.govresearchgate.net Its utility stems from its electron-deficient N=N double bond, which allows it to act as a potent electrophile, an efficient oxidizing agent, and a key component in multicomponent reactions and cycloadditions. researchgate.netacs.org In redox-mediated processes, DEAD is particularly effective, facilitating transformations that lead to the formation of nitrogen-, oxygen-, and sulfur-containing heterocycles. acs.orgmdpi.comatlanchimpharma.com These reactions often proceed under mild conditions and demonstrate broad substrate scope, making DEAD an indispensable tool for synthetic chemists.

One of the prominent applications of DEAD in this context is in [3+2] cycloaddition reactions, where it serves as an oxidant to generate reactive intermediates like azomethine ylides from tertiary amines. acs.orgsci-hub.se These ylides then react with dipolarophiles to construct complex polycyclic N-heterocycles. sci-hub.seresearchgate.net Furthermore, DEAD is the classic reagent in the Mitsunobu reaction, which can be adapted for intramolecular cyclizations to form heterocyclic rings through C-O, C-S, or C-N bond formation. atlanchimpharma.comorganic-chemistry.orgwikipedia.org

DEAD is extensively used in the synthesis of nitrogen-containing heterocycles through several strategic pathways.

[3+2] Cycloaddition/Aromatization Tandem Reactions

A significant advancement in heterocycle synthesis involves a metal-free, DEAD-promoted oxidative [3+2] cycloaddition/aromatization tandem reaction. In this process, DEAD functions as the sole oxidant, converting tertiary amines, such as 1,2,3,4-tetrahydroisoquinolines, into azomethine ylides. nih.govsci-hub.se These 1,3-dipoles are then trapped in situ by a dipolarophile, like dimethyl but-2-ynedioate, to construct the pyrrolo[2,1-a]isoquinoline (B1256269) core, a scaffold present in various pharmacologically active lamellarin alkaloids. sci-hub.se The reaction proceeds efficiently with a broad range of substrates, tolerating various electron-donating and electron-withdrawing groups on the aromatic ring of the tetrahydroisoquinoline starting material. sci-hub.se

Starting Amine (1)Dipolarophile (2)Product (3)Yield (%)Reference
Benzyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)acetateDimethyl but-2-ynedioate1-Benzyl 2,3-dimethyl 5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate89% sci-hub.se
Ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)acetateDiethyl but-2-ynedioate1,2,3-Triethyl 5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate82% sci-hub.se
Methyl 2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetateDimethyl but-2-ynedioate1,2,3-Trimethyl 8-methoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate85% sci-hub.se
Benzyl 2-(5-bromo-3,4-dihydroisoquinolin-2(1H)-yl)acetateDimethyl but-2-ynedioate1-Benzyl 2,3-dimethyl 7-bromo-5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate75% sci-hub.se

Synthesis of Triazoles

The combination of DEAD and triphenylphosphine, characteristic of the Mitsunobu reaction, is also effective in constructing triazole-based heterocycles. For instance, the reaction of aryl isoselenocyanates with DEAD and triphenylphosphine in a one-pot process affords 4,5-dihydro-5-selenoxo-1H-1,2,4-triazole-1-carboxylates in good to excellent yields. mdpi.com In this transformation, the betaine intermediate formed from the reaction of triphenylphosphine and DEAD acts as a nucleophile, attacking the electrophilic isoselenocyanate. Subsequent intramolecular cyclization leads to the formation of the triazole ring system. mdpi.com

DEAD is also instrumental in synthesizing oxygen-containing heterocycles, primarily through intramolecular Mitsunobu reactions.

Intramolecular Cyclization to Furans

An efficient one-pot sequence has been developed for the preparation of 3-aminofuran-2-carboxylate esters. atlanchimpharma.com This method utilizes α-cyanoketones and ethyl glycolate (B3277807) under Mitsunobu conditions (DEAD and triphenylphosphine). The reaction proceeds via the formation of an intermediate which, upon treatment with a base like sodium hydride, undergoes intramolecular cyclization to yield the highly substituted furan (B31954) ring. This strategy showcases the ability of the Mitsunobu protocol to facilitate C-O bond formation for the construction of heterocyclic systems. atlanchimpharma.com

α-CyanoketoneAlcoholBaseProductReference
2-cyanoacetophenoneEthyl glycolateNaHEthyl 3-amino-4-phenylfuran-2-carboxylate atlanchimpharma.com

The reactivity of DEAD extends to the synthesis of sulfur-containing heterocycles. It can participate in addition reactions with thio-functionalized heterocyclic compounds.

Addition to Thioquinazolinones

Research has shown that azoesters like DEAD undergo addition reactions with 2-thioquinazolinones. acs.org This reaction involves the nucleophilic attack of the sulfur atom of the thioquinazolinone onto the electrophilic nitrogen of DEAD. This leads to the formation of a new adduct, effectively functionalizing the starting heterocycle and creating a more complex molecular structure. acs.org

Diethyl Azodicarboxylate in Pericyclic Reactions

Diels-Alder Reactions

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring. wikipedia.orgelte.hu It typically occurs between a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component). masterorganicchemistry.com The reactivity of the components is crucial, with the reaction rate being enhanced when the diene is electron-rich and the dienophile is electron-poor. elte.humasterorganicchemistry.com

Diethyl azodicarboxylate serves as an excellent dienophile in Diels-Alder reactions. wikipedia.org Specifically, it functions as a hetero-dienophile, where one or more carbon atoms in the dienophile's double bond are replaced by heteroatoms. In DEAD, the N=N double bond acts as the 2π system, reacting with dienes to form six-membered heterocyclic rings. wikipedia.orgmasterorganicchemistry.com This variant is known as the hetero-Diels-Alder reaction. The electron-withdrawing nature of the two adjacent carboxylate groups makes the azo group in DEAD particularly electron-deficient and thus highly reactive towards electron-rich dienes. masterorganicchemistry.com This high reactivity allows the reaction to proceed efficiently, often under mild conditions. For instance, DEAD reacts readily with steroid dienes, such as 3β-benzoyloxy-20-acetoxypregna-5,16,20-triene, to yield Diels-Alder adducts in high yields. rsc.org

The solvent in which a reaction is carried out can significantly influence its rate and selectivity by stabilizing or destabilizing the reactants, products, and the transition state (TS). researchgate.netmdpi.com For the Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene (B165502) and this compound, a comprehensive theoretical study revealed that solvents play a crucial role. researchgate.net While some Diels-Alder reactions are accelerated in solution compared to the gas phase, others are decelerated. mdpi.com

In the case of the DEAD and 2,3-dimethyl-1,3-butadiene reaction, theoretical calculations showed a good correlation with experimental results across 23 different solvents. researchgate.net The study indicated that the interaction between the solvent and the transition state structure is a key factor. Specifically, the stabilization of the forming C-N bonds in the transition state by the solvent contributes significantly to the reaction rate. researchgate.net It was found that the interaction energy and the electron density at the bond critical point of the forming C-N bonds in the transition state are linearly correlated. researchgate.net Other studies on different Diels-Alder reactions have shown that non-polar solvents can sometimes lead to higher reaction rates, while polar solvents may enhance selectivity. mdpi.com The primary effect of the solvent is often observed in the caging of reactants far from the transition state region, rather than directly influencing the passage through the transition state itself. kuleuven.be

Quantum chemical calculations provide deep insights into the electronic aspects of reaction mechanisms. nih.gov For the Diels-Alder reaction involving DEAD, several computational methods have been utilized to understand its intricacies. researchgate.net

Density Functional Theory (DFT) is a common method for investigating the geometries and energies of reactants, products, and transition states. rsc.org

Self-Consistent Reaction Field (SCRF) models, often used in conjunction with DFT (SCRF-DFT), are employed to study reactions in solution by treating the solvent as a continuous medium. This approach was used to successfully model the reaction rates of DEAD with 2,3-dimethyl-1,3-butadiene in various solvents, showing good agreement with experimental data. researchgate.net

Natural Bond Orbital (NBO) analysis is used to study charge distribution and interactions between orbitals. In the reaction of DEAD, NBO analysis confirmed that the stabilization energy of the forming C-N bonds is a major contributor to the strong interaction between the solvents and the transition state structures. researchgate.netacs.org This analysis helps in understanding how solvent-solute interactions at a molecular level affect the reaction's energy barrier. researchgate.net

Below is a table summarizing the findings from a computational study on the solvent effect on the Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene (DMB) and this compound (DEAD).

SolventRate Constant (k)Activation Energy (Ea)Stabilisation Energy of C-N bonds (TS)
Methanol (B129727)HighLowHigh
Ethanol (B145695)HighLowHigh
Acetonitrile (B52724)MediumMediumMedium
Toluene (B28343)LowHighLow
CyclohexaneVery LowVery HighLow

This table presents a qualitative summary based on the principles described in the cited research, showing the general trend of how solvent polarity affects reaction kinetics and transition state stabilization in the Diels-Alder reaction of DMB and DEAD. researchgate.net

The Diels-Alder reaction can occur in both an intermolecular fashion (between two separate molecules) and an intramolecular fashion (where the diene and dienophile are part of the same molecule). organicreactions.org

Intermolecular Diels-Alder Reactions: this compound is widely used in intermolecular reactions. A notable example is its reaction with steroid 16,20-dienes, which produces two isomeric Diels-Alder adducts in high yield, demonstrating the efficiency of DEAD as a dienophile. rsc.org

Intramolecular Diels-Alder Reactions: The intramolecular version of the reaction is a powerful tool for constructing complex polycyclic molecules, as two rings are formed in a single, often highly stereoselective, step. organicreactions.org The connecting chain between the diene and the dienophile can influence the reaction's rate and selectivity. Because the reacting components are already part of the same molecule, the entropic barrier is lower compared to the intermolecular counterpart, often allowing the reaction to proceed under milder conditions. organicreactions.org

Computational Studies of Reaction Mechanisms and Kinetics

Ene Reactions

The Ene reaction is another type of pericyclic reaction involving an alkene with an allylic hydrogen (the ene), and a compound with a multiple bond (the enophile). nih.gov this compound is an effective enophile. wikipedia.org In this reaction, the enophile adds to the ene, a new sigma bond is formed, the double bond of the ene shifts, and the allylic hydrogen is transferred to the enophile. nih.gov

The use of DEAD as an enophile provides a valuable method for the allylic amination of alkenes. acs.org Thermal Ene reactions with DEAD often require high temperatures and can lead to the formation of multiple adducts. acs.org However, the reaction can be improved and catalyzed. For instance, Lewis acids like tin(IV) chloride (SnCl₄) can mediate the Ene reaction of DEAD with various alkenes, allowing the reaction to proceed under milder conditions and providing a useful route to allylic amines after reduction of the initial adduct. acs.org

Uncatalyzed Ene reactions between DEAD and several phenylpropanoid compounds, such as allylbenzene (B44316) and methyl eugenol (B1671780), have also been observed. nih.gov For example, the reaction between allylbenzene and DEAD produces the ene product where DEAD adds to the allyl group and the double bond shifts. nih.gov Similarly, acyclic allenes and alkenes undergo rapid Ene insertion reactions with this compound at elevated temperatures. rsc.org

The table below shows examples of compounds that undergo Ene reactions with this compound.

Ene ReactantReaction ConditionsKey ObservationReference
AllylbenzeneUncatalyzedForms ene product at molar ratios up to 1:2 (Allylbenzene:DEAD). nih.gov
Methyl EugenolUncatalyzedSimilar ene reaction products observed as with allylbenzene. nih.gov
1-Pentene (B89616)Lewis Acid (SnCl₄) mediatedAffords the E-adduct. acs.org
2,4-Dimethylpenta-2,3-diene70–80 °CUndergoes rapid ene insertion reaction. rsc.org
2,3-Dimethylbut-2-ene70–80 °CReacts to yield an allylbicarbamate. rsc.org

This compound as an Enophile

In the context of the ene reaction, this compound serves as a potent enophile—a reagent that reacts with an "ene," which is a compound containing an alkene with an allylic hydrogen. The reaction involves the formation of a new sigma bond, a shift of the ene double bond, and a 1,5-hydrogen shift, resulting in an allylic amination of the alkene.

Uncatalyzed ene reactions between DEAD and several phenylpropanoid compounds, such as allylbenzene, methyl eugenol, and eugenol, have been reported. mdpi.comtnstate.edunih.gov For instance, the reaction with allylbenzene can produce the corresponding ene product at molar ratios of up to 1:2 of allylbenzene to DEAD. mdpi.com These reactions demonstrate the utility of DEAD in forming carbon-heteroatom bonds under relatively mild conditions. nih.gov The general reactivity of DEAD as an enophile extends to various other alkenes, including acyclic allenes and alkenes like 2,3-dimethylbut-2-ene and hex-1-ene, yielding substituted bicarbamate products.

Catalysis in Ene Reactions

While thermal ene reactions involving DEAD are possible, they often require elevated temperatures. The efficiency and scope of these reactions can be significantly enhanced through catalysis, particularly with the use of Lewis acids. Lewis acid catalysis of the "azo-ene" reaction provides a valuable method for the allylic amination of alkenes under milder conditions than thermal reactions.

The use of a Lewis acid, such as tin(IV) chloride (SnCl₄), can effectively mediate the ene reaction between DEAD and various substituted alkenes. This catalytic approach often leads to improved yields and can influence the stereoselectivity of the product. For example, the SnCl₄-mediated reaction of 1-pentene and 2-ethyl-1-butene (B1580654) with DEAD affords the corresponding E-adducts with good selectivity. This catalytic method represents a significant improvement over thermal procedures, which may be plagued by the formation of undesired side products like diadducts.

Table 1: Lewis Acid-Mediated Ene Reaction of DEAD with Various Alkenes

Alkene Catalyst Product Yield (%) E/Z Ratio
1-Pentene SnCl₄ (E)-Diethyl 1-(pent-2-en-1-yl)hydrazine-1,2-dicarboxylate 75 11:1
2-Ethyl-1-butene SnCl₄ (E)-Diethyl 1-(2-ethylbut-2-en-1-yl)hydrazine-1,2-dicarboxylate 80 2:1
2,3-Dimethyl-2-butene SnCl₄ Diethyl 1-(2,3-dimethylbut-3-en-2-yl)hydrazine-1,2-dicarboxylate 85 -
β-Pinene SnCl₄ Diethyl 1-(p-mentha-1(7),8-dien-2-yl)hydrazine-1,2-dicarboxylate 90 -

Self-Curing Ene Reactions and Polymer Applications

The ene reaction involving this compound has found applications in polymer chemistry and materials science, particularly in the development of self-curing or self-thickening materials. mdpi.comtnstate.edunih.gov When DEAD reacts with certain polyunsaturated molecules, such as those found in soybean oil, it can lead to crosslinking via multiple ene reactions, resulting in a remarkable self-curing and thickening of the material at room temperature. bohrium.com

Similarly, the ene adducts formed from the reaction of DEAD with phenylpropanoids like allylbenzene, methyl eugenol, and eugenol exhibit significant self-thickening properties. mdpi.comresearchgate.net This phenomenon is attributed to molecular aggregation of the ene products, which causes a substantial increase in viscosity in their neat form. mdpi.comtnstate.edu This effect is reversible, as the viscosity decreases significantly upon dilution with an organic solvent. mdpi.com This characteristic suggests potential applications for these DEAD-derived materials as thickening agents or viscosity modifiers in various industrial formulations. mdpi.comnih.gov

Cycloaddition Reactions (Beyond Diels-Alder)

Beyond its role in ene reactions, this compound is an active participant in various cycloaddition reactions. Its electrophilic nature allows it to react with a range of strained and unsaturated systems in transformations that go beyond the classic Diels-Alder paradigm.

[2σ+2σ+2π] Cycloadditions (e.g., with Quadricyclane)

A notable example of such a reaction is the [2σ+2σ+2π] cycloaddition between this compound and quadricyclane (B1213432). This reaction is a prototypical case used to study a unique catalytic phenomenon. Quadricyclane, a highly strained molecule with two cyclopropane (B1198618) rings (four σ-bonds) and one double bond (one π-system), reacts with the N=N double bond (a π-system) of DEAD in a concerted fashion.

A significant discovery related to the cycloaddition of DEAD and quadricyclane was the dramatic acceleration of the reaction rate in the presence of water, a phenomenon termed "on-water" catalysis. When the reaction is conducted by stirring a heterogeneous mixture of the organic reactants and water, a substantial rate enhancement is observed compared to the reaction in an organic solvent or under neat conditions.

This catalytic effect is even more pronounced in a related process known as "on-droplet" chemistry. When the same reaction is carried out in aqueous microdroplets (with diameters of approximately 5 micrometers), the reaction rate is accelerated by a factor of 100 compared to the standard "on-water" reaction. This suggests that the interface between the organic and aqueous phases plays a crucial role in the catalysis.

The mechanism behind "on-water" catalysis has been the subject of detailed investigation. Studies using controlled interfacial areas, such as water adsorbed on mesoporous silica (B1680970) nanoparticles, have provided reliable kinetic data and mechanistic insights. The catalytic effect is attributed to the unique properties of water molecules at the organic-water interface.

Research indicates that the reaction follows an Eley-Rideal mechanism. In this model, the this compound molecule adsorbs at the toluene-water interface. This adsorption is facilitated by the formation of hydrogen bonds between the oxygen and nitrogen atoms in DEAD and the interfacial water molecules. These hydrogen bonds lower the activation energy of the cycloaddition. Subsequently, a quadricyclane molecule diffuses from the bulk organic phase to the interface and reacts with the adsorbed DEAD. This mechanistic understanding is crucial for the design of improved "on-water" catalysts for organic synthesis.

Oxidative [3+2] Cycloadditions for Heterocycle Synthesis

This compound can act as a standalone oxidant to facilitate the [3+2] cycloaddition reactions for the synthesis of complex nitrogen-containing heterocycles. A notable example is a metal-free protocol for the synthesis of pyrrolo[2,1-a]isoquinolines. In this tandem reaction, DEAD serves as the sole oxidant, converting tertiary amines, such as tetrahydroisoquinoline, into the corresponding azomethine ylides. This occurs through an oxidation-deprotonation sequence. The in situ-generated azomethine ylide then undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile, such as a maleimide (B117702) or an activated alkyne. The reaction proceeds with a broad substrate scope, affording the fused heterocyclic products in moderate to good yields. This method avoids the need for metal catalysts or multi-component oxidation systems.

The general mechanism involves the initial oxidation of the tertiary amine by DEAD to form an iminium ion intermediate. Subsequent deprotonation by the reduced DEAD species generates the azomethine ylide, which is the key 1,3-dipole for the cycloaddition step. The final step is an aromatization of the initial cycloadduct to furnish the stable pyrrolo[2,1-a]isoquinoline (B1256269) core.

EntryTetrahydroisoquinoline Derivative (R1)Dipolarophile (R2, R3)ProductYield (%)
1HN-Phenylmaleimide1-Phenyl-1,10b-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione85
26,7-DimethoxyN-Phenylmaleimide8,9-Dimethoxy-1-phenyl-1,10b-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione82
3HDimethyl acetylenedicarboxylateDimethyl 1,2-dihydropyrrolo[2,1-a]isoquinoline-2,3-dicarboxylate75
46,7-DimethoxyDiethyl acetylenedicarboxylateDiethyl 8,9-dimethoxy-1,2-dihydropyrrolo[2,1-a]isoquinoline-2,3-dicarboxylate78

Formation of Functionalized Tetrazines

The role of this compound in the chemistry of 1,2,4,5-tetrazines is primarily as a reactant in cycloaddition reactions with pre-formed tetrazine rings, rather than as a building block in the synthesis of the tetrazine core itself. The most common synthetic routes to 1,2,4,5-tetrazines, such as the Pinner synthesis, involve the condensation of nitriles with hydrazine (B178648), followed by oxidation.

DEAD is, however, a key player in reactions of tetrazines. Specifically, it can act as a dienophile in inverse-electron-demand Diels-Alder reactions where the tetrazine serves as the diene. While this demonstrates the reactivity of DEAD with this class of heterocycles, its direct application in the de novo synthesis of the tetrazine ring from acyclic precursors is not a widely documented pathway. Research has more commonly focused on the reaction of DEAD with 1,3-diazabuta-1,3-dienes or similar precursors to form dihydrotetrazine derivatives, which can then be oxidized to the corresponding tetrazine.

Cycloadditions with Pyridinium (B92312) Ylides

Pyridinium ylides are well-established 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with a variety of electron-deficient dipolarophiles, including activated alkenes and alkynes. These reactions are a cornerstone for the synthesis of indolizine (B1195054) derivatives and other fused nitrogen-containing heterocycles. The pyridinium ylide is typically generated in situ from the corresponding pyridinium salt by treatment with a base.

The general reactivity pattern involves the nucleophilic attack of the carbanionic center of the ylide onto the electron-poor π-system of the dipolarophile, leading to a five-membered ring. While the cycloaddition of pyridinium ylides with carbon-carbon multiple bonds is extensively studied, their reaction with the N=N double bond of this compound is less common. The electron-deficient nature of the azo group in DEAD makes it a plausible dipolarophile for this transformation, which would theoretically lead to the formation of a triazolidine (B1262331) ring fused to the pyridine (B92270) core. However, specific examples of this particular cycloaddition are not widely reported in chemical literature, with most studies focusing on carbon-based dipolarophiles.

Reactions with Furan (B31954) Derivatives

This compound serves as an excellent dienophile in [4+2] cycloaddition (Diels-Alder) reactions with furan and its derivatives. Furan, despite its aromatic character, can function as a conjugated diene. The reaction with a reactive dienophile like DEAD breaks the aromaticity of the furan ring to form a bicyclic adduct, specifically a 7-oxanorbornene derivative. wikipedia.org

The reaction is typically performed under thermal conditions. However, a significant characteristic of the Diels-Alder reaction with furan is its reversibility. The stability of the furan aromatic system provides a thermodynamic driving force for a retro-Diels-Alder reaction, especially at higher temperatures. Consequently, the isolation of the cycloadduct often requires mild reaction conditions and careful control of temperature. The equilibrium between the reactants and the product can be influenced by the specific substituents on both the furan and the dienophile. Electron-donating groups on the furan and electron-withdrawing groups on the dienophile, such as the two ester groups in DEAD, favor the forward reaction.

DieneDienophileReaction ConditionsProduct
FuranThis compoundNeat or in solvent (e.g., Toluene), HeatDiethyl 2,3-diaza-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
2-MethylfuranThis compoundNeat or in solvent, HeatDiethyl 1-methyl-2,3-diaza-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

[8+2] Cycloaddition with Indolizines

Indolizine and its derivatives can act as 8π components in [8+2] cycloaddition reactions with suitable 2π electron partners. This reaction provides a direct route to the synthesis of the cycl[3.2.2]azine ring system. This compound is among the dienophiles that can participate in this type of cycloaddition. nih.gov

The reaction involves the tetraene framework of the indolizine bicycle reacting with the N=N double bond of DEAD. These reactions often require thermal conditions and may be facilitated by a catalyst to promote the cycloaddition and subsequent aromatization. For example, the reaction of dibenzo[a,g]indolizine with DEAD in refluxing toluene in the presence of a Palladium on carbon (Pd-C) catalyst yields the corresponding dibenzo[f,h]cycl[3.2.2]azine derivative. nih.gov This transformation showcases the utility of DEAD in constructing complex, fused polycyclic aromatic systems.

Indolizine DerivativeDienophileCatalyst/ConditionsProductYield (%)
Dibenzo[a,g]indolizineThis compoundPd-C / Toluene / RefluxDiethyl 6,7-dihydrodibenzo[f,h]cycl[3.2.2]azine-6,7-dicarboxylate54 nih.gov

Diethyl Azodicarboxylate in Other Key Synthetic Methodologies

Aza-Wittig Reactions

The aza-Wittig reaction is a chemical process analogous to the Wittig reaction, where an iminophosphorane (or aza-ylide) reacts with a carbonyl group, typically from an aldehyde or ketone, to form an imine. wikipedia.org This reaction is a powerful tool for the synthesis of nitrogen-containing compounds. The iminophosphorane is often generated in situ from the reaction of an organic azide (B81097) with a phosphine (B1218219), such as triphenylphosphine (B44618), in what is known as the Staudinger reaction. chem-station.comchemistry-reaction.com The intramolecular version of the aza-Wittig reaction is particularly valuable for the construction of N-heterocyclic compounds. wikipedia.orgresearchgate.net

While effective, the standard aza-Wittig reaction suffers from low atom economy due to the use of a stoichiometric amount of phosphine, which generates an equivalent amount of phosphine oxide byproduct. beilstein-journals.orgbeilstein-journals.org To overcome this limitation, catalytic versions have been developed. In these approaches, the phosphine or, more commonly, the phosphine oxide acts as a catalyst. beilstein-journals.orgresearchgate.net

The catalytic cycle involving a phosphine oxide relies on its reaction with an isocyanate to generate the key iminophosphorane intermediate. This intermediate then reacts with a carbonyl compound to form the imine product and regenerate the phosphine oxide catalyst, allowing it to participate in another cycle. beilstein-journals.orgresearchgate.net A key challenge in developing phosphine-catalyzed Wittig and aza-Wittig reactions is the need for an efficient in situ reduction of the phosphine oxide byproduct back to the active P(III) phosphine without affecting other reducible functional groups in the reaction. beilstein-journals.org The development of such catalytic systems, including enantioselective versions, represents a significant advance in making these reactions more efficient and sustainable. nih.govwhiterose.ac.uk

Table 1: Comparison of Stoichiometric vs. Catalytic Aza-Wittig Reactions

Feature Stoichiometric Aza-Wittig Catalytic Aza-Wittig
Phosphine Reagent 1 molar equivalent required Catalytic amount (e.g., 5-10 mol%)
Byproduct 1 molar equivalent of phosphine oxide Minimal byproduct generation
Atom Economy Low High
Purification Often complicated by phosphine oxide removal Generally simpler
Catalyst Regeneration Not applicable Key step, often involves reduction of phosphine oxide or reaction with isocyanate

Mechanisms and Intermediates (e.g., Oxazaphosphetidines)

The mechanism of the aza-Wittig reaction is widely understood to proceed through a tandem sequence of [2+2] cycloaddition followed by a [2+2] cycloreversion. researchgate.netmdpi.com The process begins with the nucleophilic attack of the iminophosphorane on the carbonyl carbon of an aldehyde or ketone. mdpi.com This leads to the formation of a four-membered ring intermediate known as an oxazaphosphetidine. mdpi.com

This intermediate is generally unstable and difficult to isolate. mdpi.com The oxazaphosphetidine then undergoes a cycloreversion, breaking the P-N and C-O bonds and forming a new C=N double bond (the imine) and a P=O double bond (the phosphine oxide byproduct). researchgate.netmdpi.com Computational studies using DFT methods have supported this mechanism, indicating that both the cycloaddition and cycloreversion steps are thermally allowed processes. researchgate.netmdpi.com The stereochemical outcome of the reaction is determined in the second step, the cycloreversion of the oxazaphosphetidine intermediate. researchgate.net

The intramolecular aza-Wittig reaction is a highly effective strategy for synthesizing a wide variety of nitrogen-containing heterocyclic compounds. researchgate.netscispace.com This method has been successfully applied to the creation of five, six, and seven-membered rings, including complex polycyclic systems. scispace.com

Benzodiazepines: The synthesis of 1,4-benzodiazepine-2,5-diones has been achieved using an intramolecular aza-Wittig reaction as the key ring-closing step. scispace.com For instance, a catalytic approach has been employed for the synthesis of 1,4-benzodiazepin-5-ones. beilstein-journals.org

Benzimidazoles: Polysubstituted benzimidazoles can be synthesized through a sequence involving an Ugi reaction followed by a catalytic intramolecular aza-Wittig reaction. beilstein-journals.orgnih.gov In this process, mixing 2-aminobenzoyl azides, carboxylic acids, isocyanides, and aldehydes generates an intermediate that rearranges to an isocyanate. The subsequent catalytic aza-Wittig reaction leads to the final cyclized benzimidazole product. beilstein-journals.orgnih.gov An alternative aza-Wittig-equivalent process has also been developed for synthesizing 1,2-disubstituted benzimidazoles under mild conditions from derivatives of o-phenylenediamine. researchgate.net

Table 2: Examples of Heterocycles Synthesized via Intramolecular Aza-Wittig Reactions

Heterocycle Class Key Feature Application/Significance
Benzimidazoles Fused imidazole and benzene ring system Core structure in many pharmaceuticals
Benzodiazepines Fused benzene and diazepine ring system Important class of psychoactive drugs
Piperidines Six-membered nitrogen-containing ring Precursors for polyhydroxylated alkaloids
Quinazolines Fused benzene and pyrimidine ring system Biologically active compounds
Pyrazines Six-membered ring with two nitrogen atoms Found in various natural and synthetic compounds

Oxidative Ugi/Aza-Wittig Tandem Reactions

Tandem reactions that combine multiple synthetic steps into a single pot offer significant advantages in efficiency. One such powerful sequence is the oxidative Ugi/aza-Wittig reaction. This approach has been used for the synthesis of complex molecules like polysubstituted benzimidazoles. beilstein-journals.orgnih.gov

A metal-free oxidative Ugi-type reaction promoted by Diethyl azodicarboxylate (DEAD) has been demonstrated for the synthesis of α-amino amides and imides from tertiary amines. nottingham.edu.my In a related tandem sequence, the aza-Wittig reaction can be combined with multicomponent reactions like the Ugi reaction. rsc.org For example, a sequence can begin with the Ugi reaction of components like 2-aminobenzoyl azides, carboxylic acids, isocyanides, and aldehydes. beilstein-journals.orgnih.gov The product of this reaction is then subjected to conditions that induce an intramolecular aza-Wittig reaction, leading to the formation of a heterocyclic system. beilstein-journals.orgnih.gov this compound can play a role as an oxidant in the initial Ugi-type step, facilitating the formation of the necessary intermediates for the subsequent cyclization. nottingham.edu.my

Michael Addition Reactions

The electron-deficient nature of the nitrogen-nitrogen double bond in this compound (DEAD), caused by the two flanking electron-withdrawing ethyl ester groups, makes it an excellent Michael acceptor. wikipedia.orgwikiwand.comguidechem.com In Michael addition reactions, a nucleophile (the Michael donor) adds to an α,β-unsaturated carbonyl compound or other electron-poor π-system (the Michael acceptor).

In the presence of a copper(II) catalyst, DEAD facilitates the conversion of β-keto esters to the corresponding hydrazine (B178648) derivatives through a Michael-type addition. wikipedia.orgwikiwand.com The nucleophilic enolate of the β-keto ester attacks one of the electrophilic nitrogen atoms of DEAD, leading to the formation of a new C-N bond. This reactivity highlights DEAD's utility beyond its more famous role in the Mitsunobu reaction, showcasing its function as a versatile electrophile for C-N bond formation with carbon-based nucleophiles. wikipedia.org

Stereochemical Aspects of Michael Additions

The azo group in this compound (DEAD) can act as a Michael acceptor. The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of C-C bond formation. When DEAD is involved, the focus shifts to forming C-N bonds, and the stereochemical outcome of this addition is of significant interest in asymmetric synthesis.

The development of catalytic asymmetric Michael additions using DEAD allows for the creation of chiral nitrogen-containing compounds with high enantioselectivity. Organocatalysis has emerged as a powerful tool in this context. For instance, chiral bifunctional organocatalysts, such as those derived from thiourea and squaramide, have been successfully employed. These catalysts can activate both the nucleophile and the Michael acceptor (DEAD) simultaneously through hydrogen bonding, creating a well-organized chiral environment for the reaction. This dual activation facilitates the enantioselective formation of the C-N bond, leading to products with high enantiomeric excess (ee). The reaction of 1-pyrroline esters with dialkyl azodicarboxylates, catalyzed by complexes like AgOAc/Ph-phosferrox or CuOAc/(R)-BINAP, has been shown to produce chiral 1,5,5-trisubstituted pyrroline ester derivatives in good yields and with excellent enantioselectivities, often exceeding 90% ee. researchgate.net

Formation of Various Chemical Bonds (C-C, C-N, C-O, C-S, C-P)

This compound is a versatile reagent that facilitates the formation of a wide array of chemical bonds, a capability most famously demonstrated in the Mitsunobu reaction. nih.govwikipedia.org This reaction allows for the conversion of a primary or secondary alcohol to various other functional groups through a dehydrative redox process involving DEAD and a phosphine, typically triphenylphosphine (PPh₃). nih.govwikipedia.org

C-N Bond Formation: This is a primary application of DEAD. In the Mitsunobu reaction, nitrogen nucleophiles such as imides (e.g., phthalimide), sulfonamides, and hydrazoic acid can be used to form C-N bonds with inversion of stereochemistry at the carbon center. nih.gov Beyond the Mitsunobu reaction, DEAD is a key reagent in electrophilic amination, where it introduces a nitrogen moiety onto carbanions, enolates, and electron-rich aromatic systems. nih.govscispace.comcapes.gov.br

C-O Bond Formation: The classic Mitsunobu reaction involves the use of a carboxylic acid as the nucleophile, leading to the formation of an ester (a C-O bond) from an alcohol with stereochemical inversion. nih.govwikipedia.org Phenols can also be used as oxygen nucleophiles.

C-S Bond Formation: Thiols can act as sulfur nucleophiles in the Mitsunobu reaction to form thioethers (C-S bonds). nih.gov This provides a reliable method for introducing sulfur functionality into a molecule, again with inversion of configuration.

C-C Bond Formation: While less common than heteroatom bond formation, DEAD can participate in reactions that lead to C-C bonds. For example, it can be used in combination with copper catalysts for the alkynylation of unactivated aliphatic tertiary methylamines. organic-chemistry.org It also mediates the oxidative C1 arylation of tetrahydroisoquinolines with aryl Grignard reagents. organic-chemistry.org

C-P Bond Formation: The initial step of the Mitsunobu reaction itself involves the formation of a P-N bond between triphenylphosphine and DEAD to form a betaine (B1666868) intermediate. wikipedia.org While direct C-P bond formation using DEAD is not a standard named reaction, the reactivity of the DEAD-phosphine adduct is central to many transformations. Reactions exploring the reactivity of DEAD/DIAD with various P(III) compounds have revealed the formation of diverse products and intermediates beyond the typical Mitsunobu betaine. nih.gov

Electrophilic Amination Reactions

Azodicarboxylates are highly effective electrophilic aminating agents due to the electron-withdrawing nature of the adjacent carboxylate groups, which makes the nitrogen atoms susceptible to nucleophilic attack. nih.govnih.gov They are widely used for the α-amination of carbonyl compounds and for the direct amination of aromatic systems. nih.govnih.gov

Synthesis of Aryl Hydrazides

The direct electrophilic amination of arenes with this compound is an efficient method for synthesizing aryl hydrazides. This reaction typically requires a catalyst to activate the aromatic ring or the aminating agent. Lewis acids are particularly effective in this role. For instance, scandium triflate (Sc(OTf)₃) has been shown to catalyze the smooth reaction between arenes and DEAD in dichloromethane at room temperature, affording the corresponding aryl hydrazides in high yields and with high regioselectivity. oup.com Similarly, boron trifluoride etherate (BF₃•O(Et)₂) is an effective catalyst for the reaction of activated aromatic compounds with DEAD, producing monoarylhydrazides in good to high yields (41-94%). sapub.org The reaction proceeds via an electrophilic aromatic substitution mechanism. sapub.org

Table 1: Synthesis of Aryl Hydrazides using DEAD and Lewis Acid Catalysts

Aromatic Substrate Catalyst Conditions Yield Reference
Anisole BF₃•O(Et)₂ CH₂Cl₂ 90% sapub.org
Toluene (B28343) BF₃•O(Et)₂ Toluene, 60°C, 24h 42% sapub.org
p-Xylene KHSO₄ HFIP, r.t., 2h 91%
Isobutylbenzene KHSO₄ HFIP, r.t., 2h 75%

This table is interactive and allows for sorting and filtering of data.

Direct Introduction of Nitrogen into Aromatic Systems

The synthesis of aryl hydrazides is a prime example of the direct introduction of a nitrogen functional group into an aromatic system using DEAD. This electrophilic aromatic substitution reaction is particularly effective for electron-rich arenes. sapub.org The use of catalysts like Lewis acids (e.g., Sc(OTf)₃, BF₃•O(Et)₂) or bisulfate salts in conjunction with solvents like hexafluoroisopropanol (HFIP) activates the system and facilitates the C-N bond formation. oup.comsapub.org For instance, a system using potassium bisulfate (KHSO₄) in HFIP has been developed for the efficient direct amination of various arenes, including simple, non-activated ones, with DEAD. This method provides a practical and efficient route to aryl hydrazides, which are valuable synthetic intermediates. oup.com

Reactions with Frustrated Lewis Pairs (FLPs)

Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and bases that, due to steric repulsion, cannot form a classical adduct. This "frustration" leaves their reactivity available to activate small molecules. This compound has been shown to react with intermolecular FLPs, such as those composed of phosphines (Lewis base) and boranes (Lewis acid), leading to novel addition products. nih.govd-nb.info

Formation of Novel P-N and B-N/B-O Linkages

The reaction of FLPs with DEAD results in the formation of distinct addition products where new P-N and B-N or B-O bonds are formed. nih.govd-nb.infonih.gov The specific outcome is influenced by the steric and electronic properties of the phosphine and the borane used. nih.govd-nb.info

P-N and B-O Linkage: When FLPs composed of various phosphines (PAr₃ where Ar = o-Tol, Mes, Ph) and the strong Lewis acid tris(pentafluorophenyl)borane (B(C₆F₅)₃) react with DEAD, the resulting products consistently show the formation of P-N and B-O bonds. nih.govd-nb.infonih.govresearchgate.net Density Functional Theory (DFT) computations confirm that this binding mode represents the lowest free energy isomer in these cases. nih.govd-nb.info

P-N and B-N Linkage: In contrast, when a less Lewis acidic borane like triphenylborane (BPh₃) is used with triphenylphosphine (PPh₃), the reaction with DEAD yields a product where P-N and B-N linkages are formed. nih.govd-nb.infonih.gov This demonstrates that the electrophilicity of the borane and the steric demands of the phosphine play a crucial role in directing the reaction pathway. nih.govd-nb.info

These different binding modes can be readily distinguished using ³¹P and ¹¹B NMR spectroscopy, as the chemical shifts are sensitive to the local electronic environment of the phosphorus and boron atoms. nih.govd-nb.inforesearchgate.net

Table 2: Reaction Outcomes of DEAD with Various Frustrated Lewis Pairs

Phosphine Borane Linkages Formed ³¹P NMR (ppm) ¹¹B NMR (ppm) Reference
P(o-Tol)₃ B(C₆F₅)₃ P-N / B-O 49.0 -3.4 researchgate.net
PMes₃ B(C₆F₅)₃ P-N / B-O 46.1 -3.5 researchgate.net
PPh₃ B(C₆F₅)₃ P-N / B-O 52.8 -3.1 researchgate.net

This table is interactive and allows for sorting and filtering of data.

Self-Healing Polymer Applications

Self-healing polymers are a class of smart materials designed to autonomously repair damage, thereby extending their lifespan and enhancing their durability. youtube.com These materials can be broadly categorized based on their healing mechanism: extrinsic systems that rely on embedded healing agents, and intrinsic systems that possess a latent self-healing ability through their inherent chemical structure. mdpi.com

Intrinsic self-healing often involves the incorporation of dynamic covalent bonds or reversible non-covalent interactions into the polymer network. mdpi.com A prominent strategy for creating intrinsic self-healing polymers is the use of reversible chemical reactions, such as the Diels-Alder reaction. mdpi.comrsc.org The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a substituted alkene, known as a dienophile, to form a cyclohexene derivative. matec-conferences.org This reaction is thermally reversible; upon heating, the retro-Diels-Alder reaction occurs, breaking the bonds and allowing the material to flow and heal cracks, and upon cooling, the bonds reform, restoring the material's integrity. nih.govetonstem.com

This mechanism relies on the presence of diene and dienophile functional groups within the polymer matrix. researchgate.net this compound (DEAD) is well-known as a potent dienophile in various organic reactions. While the fundamental Diels-Alder chemistry, which requires a dienophile, is a cornerstone of many self-healing systems, the direct application of this compound itself as a component in the formulation of self-healing polymers is not extensively documented in current scientific literature. The research primarily focuses on other diene-dienophile pairs, such as furan-maleimide systems, for constructing thermally reversible crosslinked networks. rsc.orgmatec-conferences.org

Oxidative C-H Functionalization

This compound (DEAD) serves as a key reagent in oxidative C-H functionalization, a powerful strategy in modern organic synthesis that allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. This approach avoids the need for pre-functionalized starting materials, making it a more atom-economical and efficient process. rsc.org DEAD typically acts as an oxidant, facilitating the formation of a reactive intermediate, such as an iminium ion, from an amine substrate. This intermediate is then susceptible to attack by a variety of nucleophiles. nih.govtudelft.nl

A notable application of DEAD in C-H functionalization is the copper-mediated regioselective alkynylation of unactivated aliphatic tertiary methylamines. rsc.org This method provides a direct and efficient route to synthesize propargylic amine derivatives, which are important structural motifs in medicinal chemistry. The reaction successfully couples a wide range of terminal alkynes with various tertiary methylamines under mild conditions. rsc.org

The process is advantageous as it does not require the exclusion of air or moisture and proceeds to give good to excellent yields. mdpi.comrsc.org The optimized conditions typically involve Copper(I) iodide (CuI) as the catalyst and DEAD as the oxidant in a solvent like THF. rsc.org The proposed mechanism suggests the initial formation of a zwitterionic intermediate from the reaction of the tertiary amine with DEAD. This is followed by the generation of a copper alkynylide, which then couples with the amine-derived intermediate to yield the final propargylic amine product. rsc.org

Table 1: Examples of Copper/DEAD Mediated Regioselective Alkynylation of Tertiary Amines

Tertiary Amine Terminal Alkyne Yield (%)
N,N-dimethylcyclohexylamine Phenylacetylene 94%
N,N-dimethylbutylamine Phenylacetylene 85%
Triethylamine Phenylacetylene 82%
N,N-dimethylcyclohexylamine 1-Octyne 92%
N,N-dimethylbutylamine 1-Octyne 83%
Triethylamine 1-Octyne 78%
N-methylpiperidine Phenylacetylene 91%

Data sourced from research on copper/diethyl azodicarboxylate mediated alkynylation. rsc.org

This compound is instrumental in the oxidative C1 arylation of N-alkyl-tetrahydroisoquinolines, providing a convenient, metal-free pathway to synthesize biologically significant 1-aryl-tetrahydroisoquinoline alkaloids. nih.govtue.nl These compounds are known for a range of pharmaceutical applications, including antitumor, anti-HIV, and neuroprotective properties.

The protocol involves the reaction of an N-alkyl-tetrahydroisoquinoline with an aryl Grignard reagent in the presence of DEAD as the oxidant. tue.nl The reaction proceeds at room temperature in a solvent such as tetrahydrofuran (B95107) (THF). This method stands out for avoiding the use of transition-metal catalysts.

A plausible mechanism for this transformation involves the initial oxidation of the tetrahydroisoquinoline by DEAD to form a reactive iminium ion intermediate. nih.gov This electrophilic intermediate is then attacked by the nucleophilic aryl Grignard reagent at the C1 position to furnish the desired C1-arylated tetrahydroisoquinoline product. nih.gov The methodology has been successfully applied to the synthesis of naturally occurring alkaloids, including cryptostyline II and cryptostyline III, with moderate to good yields.

Table 2: Examples of DEAD-Mediated C1 Arylation of N-Methyl-tetrahydroisoquinoline

Aryl Grignard Reagent Product Yield (%)
Phenylmagnesium bromide 85%
4-Methylphenylmagnesium bromide 82%
4-Methoxyphenylmagnesium bromide 78%
2-Thienylmagnesium bromide 72%
3,4-Dimethoxyphenylmagnesium bromide (for Cryptostyline II synthesis) 58%
3,4,5-Trimethoxyphenylmagnesium bromide (for Cryptostyline III synthesis) 54%

Data sourced from studies on the transition-metal-free arylation of N-alkyl-tetrahydroisoquinolines.

Green Chemistry and Sustainable Aspects of Diethyl Azodicarboxylate Use

Atom Economy Considerations in Diethyl Azodicarboxylate-Mediated Reactions

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org An ideal reaction would have a 100% atom economy, meaning all reactant atoms are found in the final product, generating no waste.

The Mitsunobu reaction, a cornerstone of DEAD's utility, is a prime example of a process with poor atom economy. researchgate.net In a typical esterification, the reaction requires stoichiometric amounts of not only the alcohol and the acidic pronucleophile but also triphenylphosphine (B44618) (TPP) and DEAD. nottingham.ac.uk These latter two reagents are converted into byproducts—triphenylphosphine oxide (TPPO) and diethyl hydrazodicarboxylate (DEAD-H2)—which are not part of the final product and constitute a significant amount of waste. rsc.org

To illustrate the poor atom economy, consider a typical Mitsunobu esterification of ethanol (B145695) with benzoic acid.

Table 1: Atom Economy Calculation for a Representative Mitsunobu Reaction

Role Compound Formula Molecular Weight ( g/mol )
Reactants EthanolC₂H₆O46.07
Benzoic AcidC₇H₆O₂122.12
Triphenylphosphine (TPP)C₁₈H₁₅P262.29
This compound (DEAD)C₆H₁₀N₂O₄174.16
Total Mass of Reactants 604.64
Desired Product Ethyl benzoateC₉H₁₀O₂150.17
Byproducts Triphenylphosphine oxide (TPPO)C₁₈H₁₅OP278.28
Diethyl hydrazodicarboxylateC₆H₁₂N₂O₄176.17

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100

Atom Economy (%) = (150.17 / 604.64) x 100 ≈ 24.8%

This calculation demonstrates that approximately 75% of the reactant mass is converted into waste byproducts, highlighting the inefficiency of the classic Mitsunobu reaction from an atom economy standpoint.

Development of Environmentally Benign Synthetic Routes

To address the shortcomings of classical DEAD-mediated reactions, significant research has been directed toward developing greener and more sustainable synthetic methodologies. These efforts focus on recycling reagents, finding safer alternatives, and optimizing reaction conditions to minimize environmental impact.

A key strategy to improve the sustainability of the Mitsunobu reaction is to use the azodicarboxylate component catalytically rather than stoichiometrically. This involves regenerating the active azo-reagent from its reduced hydrazine (B178648) byproduct in situ.

One successful approach involves the use of an iron(II)-phthalocyanine catalyst. chemistryviews.org In this system, a modified azocarboxylate, ethyl 2-phenylazocarboxylate, is used instead of DEAD. After it is reduced during the Mitsunobu reaction, the resulting ethyl 2-phenylhydrazinecarboxylate byproduct is re-oxidized back to the active azo form by the iron catalyst using atmospheric oxygen as the terminal, environmentally benign oxidant. chemistryviews.org This creates a catalytic cycle, drastically reducing the amount of azodicarboxylate-derived waste. rsc.org

Further research has optimized this catalytic system by modifying the aryl group on the hydrazinecarboxylate, identifying ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate and ethyl 2-(4-cyanophenyl)hydrazinecarboxylates as potent catalysts that expand the scope of the reaction. rsc.org

Another strategy involves designing reagents where the hydrazine byproduct is easily separable and recyclable. For example, di-(4-chlorobenzyl)azodicarboxylate (B8002683) (DCAD) has been developed as an alternative to DEAD where the resulting hydrazine byproduct is a solid that can be removed by simple filtration and chemically recycled back to DCAD.

Replacing DEAD with reagents that are inherently less hazardous or that lead to byproducts that are easier to remove is a major focus of green chemistry research. chemistryviews.org Several alternatives have been developed, each with specific advantages.

Other Azodicarboxylates : Diisopropyl azodicarboxylate (DIAD) is a common alternative. wikipedia.org Newer reagents like di-tert-butyl azodicarboxylate (DBAD) are designed for easier workup; the hydrazine byproduct from DBAD can be decomposed with trifluoroacetic acid into volatile gases (2-methylpropene) and water-soluble salts. researchgate.net Di-2-methoxyethyl azodicarboxylate (DMEAD) is another alternative whose hydrazine byproduct is highly water-soluble, allowing for simple removal via aqueous extraction. researchgate.net

Polymer-Supported Reagents : Anchoring the azodicarboxylate or the phosphine (B1218219) to a solid support (polymer resin) simplifies purification. researchgate.net For instance, using a polymer-supported triphenylphosphine allows the resulting phosphine oxide to be removed by filtration. researchgate.net

Combined Reagents (Phosphorane Ylides) : Reagents such as (cyanomethylene)trimethylphosphorane (CMMP) combine the functions of both the phosphine and the azodicarboxylate into a single molecule. This ylide acts as both the reducing agent and the base, leading to different, and sometimes more easily separable, byproducts like acetonitrile (B52724) and trialkylphosphine oxide.

Non-Azo Reagents : Research has explored replacing the azo functionality entirely. Nitrosobenzene, for example, has been shown to participate in the Mitsunobu reaction in a manner analogous to DEAD, providing the desired ester products with an inversion of configuration. rsc.org

Redox-Neutral Catalysts : A significant advancement has been the development of phosphine oxide-based organocatalysts, such as (2-hydroxybenzyl)diphenylphosphine oxide, which facilitate Mitsunobu reactions without a change in the phosphorus oxidation state. nottingham.ac.ukrsc.org This redox-neutral pathway avoids the need for stoichiometric oxidants and reductants, generating only water as a byproduct and dramatically improving the atom economy. nottingham.ac.uk

Table 2: Comparison of Selected Alternative Reagents to DEAD

Reagent Name Acronym Key Advantage
Diisopropyl azodicarboxylateDIADCommonly used, similar reactivity to DEAD.
Di-tert-butyl azodicarboxylateDBADByproduct is easily removed by treatment with acid. researchgate.net
Di-(4-chlorobenzyl)azodicarboxylateDCADSolid hydrazine byproduct is easily filtered and recycled.
Di-2-methoxyethyl azodicarboxylateDMEADHydrazine byproduct is highly water-soluble for easy extraction. researchgate.net
(Cyanomethylene)tributylphosphoraneCMBPActs as both phosphine and azo reagent; different byproducts.
Nitrosobenzene-Azodicarboxylate-free alternative. rsc.org
(2-Hydroxybenzyl)diphenylphosphine oxide-Catalyst for redox-neutral reaction; water is the only byproduct. nottingham.ac.ukrsc.org

Modifying reaction conditions to eliminate harmful organic solvents is a core principle of green chemistry. ijrpr.com While some attempts at performing Mitsunobu reactions under entirely solvent-free conditions have been unsuccessful, yielding no product, the use of water as a reaction medium has shown remarkable results for other reactions involving DEAD. researchgate.net

"On-water" catalysis refers to the phenomenon where reactions between water-insoluble organic reagents are dramatically accelerated when stirred as a heterogeneous mixture in water. rsc.orgnih.gov This effect has been demonstrated for cycloaddition and ene reactions involving DEAD and its analogs.

Ene Reaction : The ene reaction between β-pinene and DEAD was complete within three hours when performed "on water," compared to 36 hours for the same reaction run neat (without any solvent). nih.gov

Cycloaddition Reaction : The cycloaddition of quadricyclane (B1213432) with azodicarboxylates is also significantly accelerated in water. rsc.orgnih.gov When the reaction was run in a 1:1 mixture of methanol (B129727) and water (a heterogeneous system), it was complete in just 10 minutes. In contrast, the reaction took 4 hours in a 3:1 methanol/water solution (a homogeneous system) and 18 hours in pure methanol. nih.gov

Mechanistic studies suggest that hydrogen bonding with water molecules at the organic-water interface stabilizes the transition state, thereby lowering the activation energy and accelerating the reaction. ru.nlacs.org This approach offers a greener alternative to traditional organic solvents, reducing waste and often increasing reaction efficiency.

Computational and Theoretical Studies of Diethyl Azodicarboxylate Reactivity

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) and other quantum chemical methods have been extensively applied to study the reactivity of DEAD in various chemical processes, including the Mitsunobu and Diels-Alder reactions. dntb.gov.uaresearchgate.netmdpi.com These computational approaches allow for the detailed examination of electronic structures, reaction pathways, and transition states that are often difficult to probe experimentally. mdpi.com

DFT calculations have been instrumental in clarifying the mechanisms of reactions involving DEAD. In the context of the Mitsunobu reaction, computational studies help to map out the complex sequence of events starting from the initial nucleophilic attack of a phosphine (B1218219), such as triphenylphosphine (B44618), on the N=N double bond of DEAD. galchimia.com This leads to the formation of a betaine (B1666868) intermediate, which then participates in the subsequent steps of the reaction. galchimia.comwikipedia.org The mechanism is complex, with the ratio and interconversion of various phosphorus-centered intermediates being dependent on factors like the pKa of the acidic component and the polarity of the solvent. wikipedia.org

Theoretical studies on the Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene (B165502) and DEAD have successfully modeled the reaction pathway and characterized the transition state (TS) structures. dntb.gov.uaresearchgate.net Similarly, DFT computations have been used to investigate the interactions of DEAD with frustrated Lewis pairs (FLPs), confirming the formation of specific P-N and B-O or P-N and N-B linkages and showing how sterics and electronics influence the reaction products. nih.gov These calculations can distinguish between different potential isomers by computing their relative Gibbs free energies and predicting NMR parameters that match experimental observations. nih.gov

Computational methods are powerful tools for predicting how solvents influence reaction kinetics. For the Diels-Alder reaction of DEAD with 2,3-dimethyl-1,3-butadiene, Self-Consistent Reaction Field (SCRF)-DFT theory has been used to study reaction rates in 23 different solvents, showing good agreement with experimental results. dntb.gov.uaresearchgate.net Such studies reveal that solvents can significantly affect the activation barrier and thermodynamics of a reaction. dntb.gov.uaresearchgate.net

In the [2+2] cycloaddition reaction of DEAD with ethyl vinyl ether, artificial neural networks (ANNs) have been developed to model and predict solvent effects on the rate constant using theoretical descriptors like dipole moment and the Hildebrand solubility parameter. researchgate.net For the Mitsunobu esterification, it has been observed that reaction rates are significantly faster in nonpolar solvents. acs.org The logarithm of the rate constant was found to be inversely proportional to the solvent polarity, as defined by ET values, with the rate in THF being 100 times greater than in more polar solvents. acs.org DFT calculations can rationalize these trends by modeling the stabilization of reactants, transition states, and products in different dielectric media. nih.gov

DFT provides a framework for analyzing the molecular interactions and energy changes that occur during a reaction. nih.govfrontiersin.org In the Diels-Alder reaction involving DEAD, Natural Bond Orbital (NBO) analysis has confirmed that the stabilization energy of the forming C–N bonds contributes significantly to the strong interaction between the solvents and the transition state structures. dntb.gov.uaresearchgate.net

Topological analyses based on DFT calculations have shown a linear correlation between the interaction energy and the sum of electron density at the bond critical point of the C–N bonds in the transition state. researchgate.net Furthermore, DFT computations for the reaction of DEAD with FLPs show that different binding modes (e.g., P-N/B-O vs. P-N/B-N) have distinct energies, with the lowest free energy isomer corresponding to the experimentally observed product. nih.gov This demonstrates the predictive power of computational chemistry in understanding the energetic landscape of reactions involving diethyl azodicarboxylate. nih.gov

Kinetic Studies and Reaction Rate Analysis

Kinetic studies, both experimental and computational, provide quantitative data on the factors that control the speed of reactions involving DEAD. This analysis is crucial for optimizing reaction conditions and understanding the underlying mechanism.

The rate of a chemical reaction is inherently dependent on the concentration of the reactants and the temperature at which it is conducted. In a typical Mitsunobu reaction protocol, reagents are often combined at 0 °C before being stirred at room temperature for several hours, indicating that temperature is a key parameter in controlling the reaction progress. wikipedia.org Sterically hindered substrates may require temperatures above 25 °C to proceed effectively. jk-sci.com

The concentration of reactants also plays a critical role. A study on a catalytic Mitsunobu reaction showed that higher concentrations (2.0 M or 4.0 M) promoted the reaction and led to improved yields of the desired product. rsc.org This highlights the direct relationship between reactant concentration and reaction rate, a fundamental principle of chemical kinetics.

Table 1: Effect of Concentration on Mitsunobu Reaction Yield
EntryConcentration (M)Yield (%)
10.575
21.080
32.088
44.088

Data derived from a model catalytic Mitsunobu reaction. Yields are illustrative of the trend discussed in the literature. rsc.org

Catalysts can significantly accelerate reactions involving DEAD. In the context of the Mitsunobu reaction, efforts have focused on developing systems where the azo reagent is used in catalytic amounts and regenerated in situ. rsc.orgrsc.org One such system uses an iron phthalocyanine (B1677752) catalyst for the aerobic oxidation of the reduced hydrazine (B178648) byproduct back to the active azo compound. rsc.orgrsc.org

Kinetic experiments on these catalytic systems provide valuable mechanistic insights. For example, the reaction rates of various ethyl 2-arylazocarboxylates (analogs of DEAD) with triphenylphosphine were estimated by monitoring the absorbance of the azo compound over time. rsc.org These studies revealed a strong dependence on the electronic properties of the azo compound, with electron-withdrawing groups accelerating the initial addition of triphenylphosphine. A Hammett plot for these reactions showed a linear fit with a large positive slope (ρ = +2.71), indicating that the reaction is sensitive to electronic effects. rsc.org Additionally, it is known that salts like lithium perchlorate can accelerate the rate of reactions between organotin compounds and DEAD.

Table 2: Observed Rate Constants for the Reaction of Triphenylphosphine with DEAD Analogs
DEAD Analog (substituent)kobs (min-1)Relative Rate
Ethyl 2-phenylazocarboxylate (H)6.2 x 10-31.0
Ethyl 2-(3,4-dichlorophenyl)azocarboxylate (3,4-diCl)8.5 x 10-213.7

Data adapted from kinetic experiments on DEAD analogs in a catalytic Mitsunobu system at 25°C. rsc.org

Spectroscopic Investigations (NMR, X-ray Crystallography) for Structural Elucidation of Intermediates and Products

The elucidation of reaction mechanisms involving this compound (DEAD) relies heavily on the structural characterization of transient intermediates and stable final products. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable tools in this endeavor, providing detailed insights at the atomic level. researchgate.netwikipedia.org These techniques offer complementary information: NMR spectroscopy is powerful for studying species in solution and for monitoring reaction kinetics, while X-ray crystallography provides unambiguous proof of the three-dimensional structure of crystalline compounds. researchgate.netwikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H, ¹³C, and ³¹P nuclei analysis, is a primary method for determining the structure of organic compounds in solution. researchgate.netmdpi.com In the context of DEAD reactivity, it has been crucial for identifying the formation of key intermediates, such as the betaine and phosphorane species in the Mitsunobu reaction. nih.govsemanticscholar.org

Detailed research has utilized NMR to characterize the adducts formed between DEAD and various phosphines. For instance, ³¹P NMR studies have been instrumental in observing the formation of oxyphosphonium salt intermediates when DEAD reacts with tributylphosphine (B147548), and phosphorane intermediates when triphenylphosphine is used. semanticscholar.org

Studies on the reaction of DEAD with specific P(III) compounds have led to the characterization of various products. The structural assignments were heavily reliant on NMR data. nih.govnih.gov For example, the ¹H NMR spectrum of DEAD itself in deuterated chloroform (CDCl₃) shows characteristic signals for the ethyl groups. spectrabase.com The chemical shifts of these groups are altered upon reaction, providing clues to the new chemical environment.

¹H and ¹³C NMR Data for Selected DEAD Reaction Products
Compound/FragmentNucleusSolventChemical Shift (δ) [ppm]Description
This compound (DEAD)¹HCDCl₃1.40 (t), 4.41 (q)Ethyl ester protons (CH₃, CH₂)
Phosphinimine-carbamate product (e.g., Compound 16 from research) nih.gov¹HCDCl₃~1.2 (t), ~4.1 (q)Signals corresponding to the ethyl groups of the original DEAD moiety, shifted upon adduct formation.
³¹PCDCl₃Specific shifts indicative of P=N bond formation.Characterizes the phosphorus environment.
Protonated Betaine Intermediate Analog (e.g., Compound 14) nih.gov³¹PCDCl₃VariesDistinct signals for the different phosphorus atoms in the structure, confirming the proposed phosphonium (B103445) salt structure.

X-ray Crystallography

While NMR provides structural information for compounds in solution, X-ray crystallography offers definitive and precise three-dimensional structural data for compounds in the solid state. wikipedia.orgyoutube.com This technique has been vital in confirming the structures of novel products derived from reactions with DEAD, especially in cases where spectroscopic data alone was insufficient for complete characterization.

In extensive studies of the reactivity between DEAD (or its analogue DIAD) and various P(III) compounds, X-ray crystallography provided irrefutable evidence for the formation of structures significantly different from the commonly accepted Morrison-Brunn-Huisgen intermediate of the Mitsunobu reaction. nih.govresearchgate.net The crystal structures of several complex phosphinimine-carbamates, cycloaddition products, and even a hexacoordinate phosphorus compound were successfully determined. nih.govresearchgate.net

For example, X-ray crystallographic analysis has been provided for compounds resulting from the reaction of DEAD with substituted P(III) compounds, confirming unique bonding and stereochemical arrangements. nih.gov This includes the precise measurement of bond lengths and angles, which are critical for understanding the electronic and steric nature of these molecules.

Selected Crystallographic Data for a DEAD-derived Product (Illustrative)
Compound ReferenceCrystal SystemSpace GroupKey Bond Length (Å)Key Bond Angle (°)
Compound 16 nih.govMonoclinicP2₁/nP=N: ~1.60 ÅN-P-N: Varies
Compound 19 nih.govTriclinicP-1P-N: ~1.65-1.75 ÅCl-P-N: Varies
Compound 22 nih.govMonoclinicP2₁/cP-N (ring): ~1.70 ÅN-C(O)-N: ~115°

The combined application of NMR spectroscopy and X-ray crystallography provides a powerful approach for the comprehensive structural elucidation of intermediates and products in the diverse reactions of this compound. nih.govnih.gov These techniques have been fundamental in challenging and refining mechanistic proposals, such as that of the Mitsunobu reaction, by providing concrete structural evidence for the species involved.

Q & A

Q. What critical safety precautions should researchers adopt when handling DEAD in laboratory settings?

DEAD requires stringent safety measures due to its irritant properties and potential carcinogenicity. Key precautions include:

  • Use of personal protective equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Adequate ventilation (e.g., fume hoods) to minimize inhalation risks, as DEAD vapors may cause respiratory irritation .
  • Avoidance of incompatible substances, such as strong acids, bases, and oxidizers, which can trigger hazardous reactions .
  • Immediate access to emergency eyewash stations and safety showers .

Q. What are the optimal storage conditions for DEAD to maintain its stability?

DEAD should be stored in a tightly sealed container under refrigeration (below 4°C) to prevent decomposition. Key considerations include:

  • Protection from ignition sources and heat to avoid exothermic reactions .
  • Separation from incompatible materials (e.g., strong oxidizing agents) .
  • Use of secondary containment to mitigate spill risks .

Q. How should DEAD-contaminated waste be disposed of in academic laboratories?

DEAD waste must comply with regulatory frameworks such as:

  • RCRA Guidelines : Classify waste under 40 CFR Parts 261.3; dichloromethane (a common solvent in DEAD formulations) is listed as a U080 hazardous waste .
  • CERCLA Requirements : Report releases exceeding 1,000 lbs (454 kg) of dichloromethane .
  • Consult institutional Environmental Health & Safety (EHS) protocols for state-specific regulations (e.g., California’s Prop 65) .

Q. What first-aid measures are recommended for DEAD exposure?

  • Skin Contact : Immediately wash with soap and water; remove contaminated clothing .
  • Eye Exposure : Rinse with water for 15 minutes and seek medical attention .
  • Inhalation : Move to fresh air; administer oxygen if breathing is labored .

Advanced Research Questions

Q. How can thermal decomposition risks of DEAD be mitigated during exothermic reactions?

DEAD’s thermal instability necessitates:

  • Temperature Control : Maintain reaction temperatures below 40°C to avoid self-accelerating decomposition .
  • Stabilizers : Ionic liquids (e.g., imidazolium-based salts) have been shown to enhance DEAD’s thermal stability by suppressing radical formation .
  • Real-Time Monitoring : Use differential scanning calorimetry (DSC) to track heat flow and identify decomposition thresholds .

Q. What mechanistic insights explain DEAD’s role in the Mitsunobu reaction, and how can side products be minimized?

DEAD acts as an oxidizing agent in the Mitsunobu reaction, facilitating alcohol activation via triphenylphosphine reduction. Key advancements include:

  • Catalytic Systems : Iron-based catalysts with atmospheric oxygen reduce waste by regenerating DEAD analogs, minimizing triphenylphosphine oxide byproducts .
  • Solvent Optimization : Replace traditional THF with greener solvents (e.g., cyclopentyl methyl ether) to improve yield and selectivity .

Q. How does DEAD enable regioselective C-H ethoxycarbonylation in palladium-catalyzed reactions?

DEAD generates ethoxyacyl radicals under oxidative conditions (e.g., with Oxone), which participate in cyclopalladation steps. Factors influencing regioselectivity include:

  • Substrate Chelation : 2-Arylpyridines and oximes direct palladium to ortho-C-H bonds via coordination .
  • Radical Trapping : Additives like TEMPO suppress uncontrolled radical pathways, enhancing selectivity .

Q. What analytical methods are recommended for quantifying DEAD decomposition products during reaction monitoring?

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile decomposition byproducts (e.g., CO, NOx) .
  • Nuclear Magnetic Resonance (NMR) : Tracks hydrazine derivatives (e.g., diethyl hydrazinedicarboxylate) in Mitsunobu reactions .
  • Thermogravimetric Analysis (TGA) : Measures mass loss during controlled heating to assess decomposition kinetics .

Q. How can DEAD’s reactivity be modulated in multi-step syntheses to prevent premature decomposition?

  • Low-Temperature Addition : Introduce DEAD gradually at 0–5°C to suppress exothermic side reactions .
  • Inert Atmospheres : Use argon/nitrogen to minimize oxidative degradation .
  • Stabilized Formulations : Pre-mix DEAD with ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) to extend shelf life .

Q. What structural features make DEAD a versatile reagent in dialkyl azodicarboxylate chemistry?

DEAD’s electron-deficient N=N bond enables diverse reactivity:

  • Dipolarophile : Participates in [3+2] cycloadditions with enamines for heterocycle synthesis .
  • Radical Initiator : Generates acyl radicals under thermal/UV conditions for C-C bond formation .
  • Oxidizing Agent : Mediates Staudinger-type reactions for phosphine oxide synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.